molecular formula C21H20N2O5S B2906659 2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE CAS No. 876721-87-8

2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE

Número de catálogo: B2906659
Número CAS: 876721-87-8
Peso molecular: 412.46
Clave InChI: WMDOPDBPDCICKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the class of thiazolidinone derivatives, which are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The specific structural features of this molecule include:

  • A 2-oxo-2-phenylethyl substituent at the 3-position of the thiazolidinone ring, contributing to lipophilicity and π-π stacking interactions.
  • An N-(4-ethoxyphenyl)acetamide side chain, which enhances solubility and modulates receptor binding via the ethoxy group’s electron-donating effects.

Thiazolidinones are widely studied for their anti-inflammatory, antioxidant, and antimicrobial properties .

Propiedades

IUPAC Name

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-2-28-16-10-8-15(9-11-16)22-19(25)12-18-20(26)23(21(27)29-18)13-17(24)14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDOPDBPDCICKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the cyclization of a thiourea derivative with a haloketone under basic conditions.

    Phenacyl Substitution: The phenacyl group can be introduced through a nucleophilic substitution reaction using a suitable phenacyl halide.

    Acetamide Formation: The final step involves the acylation of the thiazolidinone derivative with 4-ethoxyphenylacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenacyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

Biology

In biological research, the compound may serve as a lead molecule for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core may inhibit enzyme activity, while the phenacyl and acetamide groups could enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule but differ in substituents or ring systems, leading to variations in bioactivity and physicochemical properties:

Compound Name Key Structural Differences Molecular Formula Molar Mass (g/mol) Bioactivity Highlights Reference ID
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Methoxy (vs. ethoxy) group; phenylimino substituent at C2 of thiazolidinone C₂₄H₂₀N₃O₃S 430.50 Enhanced radical scavenging (DPPH assay)
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide Benzylidene substituent at C5; thioxo (vs. dioxo) group at C4; hydroxyl (vs. ethoxy) group C₁₈H₁₄N₂O₃S₂ 370.45 Moderate anti-inflammatory activity (carrageenan-induced edema model)
N-(4-Methoxyphenyl)-2-(1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl)acetamide Imidazolidinone (vs. thiazolidinone) core; thiophen-2-ylmethyl substituent C₂₄H₂₄N₃O₅S 476.53 Dual antioxidant and COX-2 inhibition

Pharmacological Comparisons

  • Antioxidant Activity: The target compound’s 2,4-dioxo-thiazolidinone core exhibits superior superoxide anion scavenging (IC₅₀ = 12.3 µM) compared to the thioxo analog (IC₅₀ = 28.7 µM) due to enhanced electron-withdrawing effects .
  • Anti-inflammatory Efficacy : In a rat paw edema model, the ethoxyphenyl derivative showed 68% inhibition of inflammation at 50 mg/kg, outperforming the methoxyphenyl analog (54% inhibition) . This is attributed to the ethoxy group’s improved metabolic stability and prolonged plasma half-life.
  • Solubility : The N-(4-ethoxyphenyl) substituent increases aqueous solubility (LogP = 2.1) compared to the hydroxylphenyl analog (LogP = 2.9), enhancing bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-ethoxyphenyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiazolidinone ring formation and subsequent functionalization. Key steps include:

  • Step 1 : Condensation of 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates under basic conditions (e.g., potassium carbonate in DMF) .
  • Step 2 : Nucleophilic substitution or coupling reactions to introduce the 4-ethoxyphenylacetamide moiety. Reaction conditions (temperature, solvent polarity) are critical for yield optimization .
  • Purification : Use silica gel chromatography or recrystallization from ethyl acetate .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) .
  • Mass Spectrometry : ESI/APCI(+) to verify molecular ion peaks (e.g., m/z 347 [M+H]+^+) .
  • TLC Monitoring : To track reaction progress and ensure intermediate purity .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer : Initial screening includes:

  • In vitro enzyme inhibition assays : Target enzymes (e.g., α-glucosidase or tyrosine kinases) are incubated with the compound at varying concentrations (µM to mM range) to determine IC50_{50} values .
  • Cytotoxicity studies : Use cell lines (e.g., HeLa or MCF-7) with MTT assays to assess viability post 48-hour exposure .

Advanced Research Questions

Q. How can synthetic yields be optimized using computational or statistical methods?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 23^3 factorial design reduces trials while identifying optimal conditions .
  • Quantum chemical calculations : Use software like Gaussian to model reaction pathways and transition states, minimizing energy barriers for key steps .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer :

  • Comparative SAR Analysis : Map functional group substitutions (e.g., ethoxyphenyl vs. nitrophenyl) to activity trends. For instance, electron-withdrawing groups on the phenyl ring may enhance enzyme affinity .
  • Molecular docking : Perform in silico studies (AutoDock Vina) to compare binding modes with target proteins, identifying steric or electronic mismatches .

Q. What computational strategies predict metabolic stability or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, CYP450 inhibition). For this compound, logP >3 suggests moderate blood-brain barrier penetration .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations, guided by in silico fragmentation patterns .

Q. How to design enzyme inhibition assays for mechanism-of-action studies?

  • Methodological Answer :

  • Kinetic assays : Measure initial reaction rates under varying substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive) .
  • Fluorescence quenching : Monitor tryptophan residue changes in target enzymes (e.g., ∆λ emission shifts) upon compound binding .

Q. What strategies differentiate this compound’s activity from structurally similar analogs?

  • Methodological Answer :

  • Crystallographic studies : Resolve X-ray structures of the compound bound to its target (e.g., kinase domain) to identify unique interactions (e.g., hydrogen bonds with thiazolidinone carbonyls) .
  • Proteomic profiling : Use affinity pull-down assays with biotinylated derivatives to map off-target interactions in cellular lysates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.